molecular formula C25H31N3O3S2 B3287584 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide CAS No. 847381-48-0

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide

Cat. No.: B3287584
CAS No.: 847381-48-0
M. Wt: 485.7 g/mol
InChI Key: GZNGDMJKPPWYSD-UHFFFAOYSA-N
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Description

The compound N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide features a complex structure integrating multiple pharmacophores:

  • A piperazine core substituted with a 2-methoxyphenyl group, which is a common motif in ligands targeting serotonin and dopamine receptors.
  • A 4-methylbenzenesulfonamide moiety, known for enhancing metabolic stability and binding affinity in sulfonamide-based therapeutics.

This compound’s design likely aims to optimize interactions with central nervous system (CNS) targets, leveraging the piperazine ring’s flexibility and the sulfonamide’s hydrogen-bonding capacity .

Properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S2/c1-19-10-12-21(13-11-19)33(29,30)26-20(2)25(24-9-6-18-32-24)28-16-14-27(15-17-28)22-7-4-5-8-23(22)31-3/h4-13,18,20,25-26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGDMJKPPWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with thiophene-2-carbaldehyde under acidic conditions to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound with a variety of potential applications, particularly in medicinal chemistry and pharmacological research. Its unique structure, featuring a piperazine ring, a methoxyphenyl substituent, a thiophene moiety, and a sulfonamide group, contributes to its biological activity.

Scientific Research Applications

Receptor Antagonist

  • This compound exhibits significant biological activity as a receptor antagonist.
  • It has been investigated for potential therapeutic effects in treating neurological disorders by modulating neurotransmitter pathways through interactions with specific receptors, such as alpha1-adrenergic receptors.
  • The compound's ability to affect smooth muscle contraction and neurotransmitter release highlights its relevance in pharmacological research.

Chemical Synthesis

  • The synthesis of this compound typically involves several steps.
  • These reactions are essential for modifying the compound to enhance its biological activity or create derivatives for further study.
  • For industrial applications, continuous flow reactors and automated systems can optimize production efficiency and consistency.

Biological Research

  • Studies on this compound have focused on its interactions with various receptors.
  • Its mechanism of action primarily involves binding to alpha1-adrenergic receptors, influencing physiological processes such as smooth muscle contraction and neurotransmitter release.
  • Understanding these interactions is crucial for developing targeted therapies for neurological conditions.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
N-[2-(4-fluorobenzyl)piperidin-4-yl]propanamidePiperidine ring, fluorobenzene substituentFocused on pain management
4-Methyl-N-{[4-(pyridin-3-yloxy)methyl]piperidin-1-il}benzenesulfonamidePiperidine ring, pyridine substituentAntidepressant properties
N-{(3-hydroxypropyl)-piperidin}benzenesulfonamideHydroxypropyl groupPotential anti-inflammatory effects

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Key Structural Variations

The table below highlights structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Piperazine Substituent Aromatic/Functional Groups Sulfonamide/Amide Group Reference
Target Compound Piperazine + propan-2-yl 2-Methoxyphenyl Thiophen-2-yl, 4-methylphenyl 4-Methylbenzenesulfonamide -
MK24 (RTC1) Piperazine + butan-1-one 4-(Trifluoromethyl)phenyl Thiophen-2-yl Ketone (butan-1-one)
N-(4-Methoxyphenyl)benzenesulfonamide (I) None - 4-Methoxyphenyl Benzenesulfonamide
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide Piperidine + pyrimidine Piperidin-1-yl 5-Bromopyrimidinyl, 4-methoxyphenyl 4-Methylbenzenesulfonamide
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Piperazine + ethyl linker 2-Methoxyphenyl 4-Nitrobenzamide, 2-pyridyl Amide (benzamide)

Functional Implications

  • Piperazine Substituents: The 2-methoxyphenyl group in the target compound and may enhance serotonin receptor (e.g., 5-HT1A) affinity due to its electron-donating methoxy group, compared to the electron-withdrawing trifluoromethyl group in MK24 (RTC1), which likely improves metabolic stability but reduces solubility .
  • Sulfonamide vs.
  • Aromatic Moieties: Thiophen-2-yl in the target compound and MK24 (RTC1) acts as a bioisostere for phenyl, offering similar π-π stacking interactions but with altered electronic properties that could modulate receptor binding kinetics .

Research Findings and Pharmacological Insights

Receptor Binding and Selectivity

  • Serotonin Receptors : Piperazine derivatives with 2-methoxyphenyl groups (e.g., target compound, ) show preferential binding to 5-HT1A receptors, while trifluoromethyl-substituted analogs (e.g., MK24) may shift selectivity toward dopamine D2-like receptors due to increased lipophilicity .

Biological Activity

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and data.

Chemical Structure and Synthesis

The compound features a piperazine ring , a thiophene moiety , and a sulfonamide group , contributing to its diverse pharmacological properties. The synthesis typically involves several key steps:

  • Formation of Piperazine Intermediate : Reaction of 2-methoxyphenylamine with piperazine.
  • Thiophene Substitution : The intermediate reacts with thiophene derivatives under acidic conditions.
  • Sulfonamide Formation : Final reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of the compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. It has been shown to modulate receptor activity, influencing various physiological processes such as mood regulation and pain perception.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, which are crucial in mood regulation and anxiety.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, making it a candidate for further research in antimicrobial therapy.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of similar compounds highlighted that derivatives containing piperazine and thiophene exhibited significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli6 µM
Proteus mirabilis13 µM

These findings suggest that this compound may possess significant antibacterial properties, warranting further investigation into its clinical applications .

Case Studies

  • Case Study on Antidepressant Effects :
    • A study focused on the effects of similar piperazine derivatives demonstrated their potential as antidepressants by modulating serotonin levels in preclinical models. The results indicated a reduction in depressive-like behaviors, suggesting that this compound could be explored for similar effects.
  • In Vivo Evaluations :
    • Research on radiolabeled analogs of the compound showed promising results in PET imaging studies targeting serotonin receptors. These studies provided insights into the binding affinities and brain uptake characteristics essential for developing neuroimaging agents .

Q & A

Q. What are the optimized synthetic routes for N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide, and what challenges arise during purification?

Answer: The synthesis involves multi-step reactions:

Coupling of piperazine and thiophene moieties : React 2-methoxyphenylpiperazine with a thiophene-containing propanol derivative under reflux in ethanol or DMF, using NaBH(OAc)₃ as a reducing agent for reductive amination .

Sulfonamide formation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Challenges :

  • Purification : The product often requires column chromatography (silica gel, ethyl acetate/hexane gradient) due to polar byproducts. Recrystallization in ethanol/water may improve purity but risks yield loss .
  • Side reactions : Competing N-alkylation or sulfonation at unintended positions necessitates strict temperature control (0–5°C during sulfonylation) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the methoxy group (δ ~3.8 ppm), thiophene protons (δ ~6.8–7.4 ppm), and piperazine methylenes (δ ~2.5–3.5 ppm) .
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ ~115–120 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments like the thiophene-sulfonamide moiety .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in receptor-binding assays?

Answer: Contradictions often arise from:

  • Receptor subtype selectivity : Screen against related receptors (e.g., dopamine D₂ vs. serotonin 5-HT₁A) using radioligand binding assays with HEK-293 cells expressing human receptors .
  • Assay conditions : Optimize buffer pH (e.g., 7.4 vs. 7.0) and ion concentrations (Mg²⁺ enhances GPCR stability) .
  • Data normalization : Use reference ligands (e.g., haloperidol for D₂) and validate with at least three independent replicates .

Q. What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of this sulfonamide derivative?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D₂). Focus on hydrogen bonding between the sulfonamide group and Asp³.³² residue .
  • Analog synthesis : Modify the thiophene ring (e.g., replace with furan) or piperazine substituents (e.g., 4-fluoro vs. 4-methoxy) to assess steric/electronic effects .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

Answer:

  • Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats to calculate bioavailability .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS for quantification (LLOQ = 1 ng/mL) .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for oxidative metabolites (e.g., N-dealkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-4-methylbenzene-1-sulfonamide

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